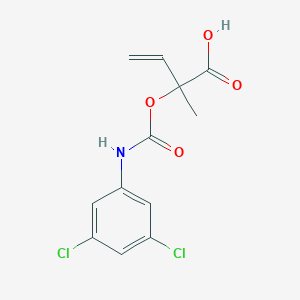
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic uses in various neurological disorders. DCP-LA belongs to the family of compounds known as pyrrolidine dithiocarbamates, which have been shown to possess antioxidant and anti-inflammatory properties.
Wirkmechanismus
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been shown to activate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in the regulation of antioxidant and anti-inflammatory responses. 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including apoptosis and inflammation.
Biochemische Und Physiologische Effekte
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been shown to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has also been shown to protect against neuronal cell death and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, which may be beneficial in studying various cellular processes. However, one limitation of using 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
1. Further studies are needed to investigate the potential therapeutic uses of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid in various neurological disorders.
2. The mechanisms underlying the neuroprotective effects of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid need to be further elucidated.
3. The potential toxicity of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid at high concentrations needs to be further investigated.
4. The development of more potent and selective analogs of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid may lead to the discovery of novel therapeutic agents for neurological disorders.
5. The potential use of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid as a dietary supplement or nutraceutical needs to be investigated.
Wissenschaftliche Forschungsanwendungen
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been studied for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Research has shown that 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid possesses neuroprotective properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Eigenschaften
CAS-Nummer |
119209-27-7 |
|---|---|
Produktname |
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid |
Molekularformel |
C12H11Cl2NO4 |
Molekulargewicht |
304.12 g/mol |
IUPAC-Name |
2-[(3,5-dichlorophenyl)carbamoyloxy]-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C12H11Cl2NO4/c1-3-12(2,10(16)17)19-11(18)15-9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
KTXGWKXVQGCPAR-UHFFFAOYSA-N |
SMILES |
CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Kanonische SMILES |
CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Synonyme |
2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid 2-DCO-2-Me-butenoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



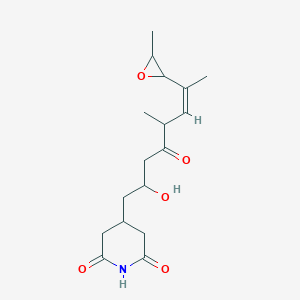
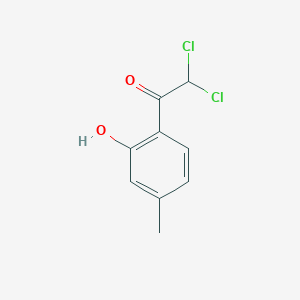
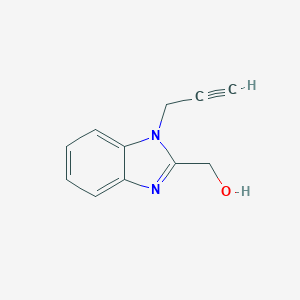
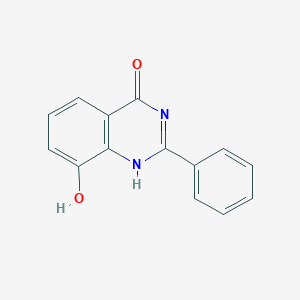
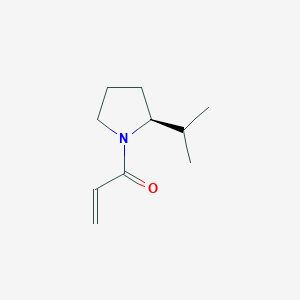
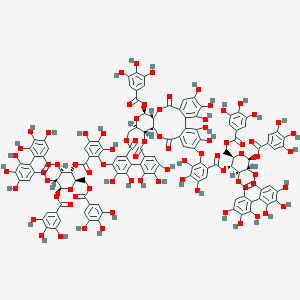

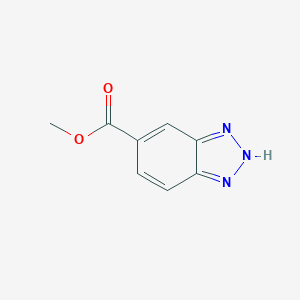
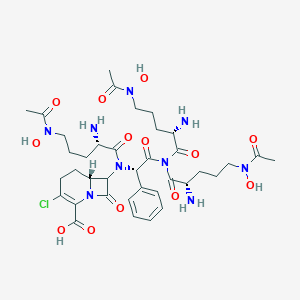
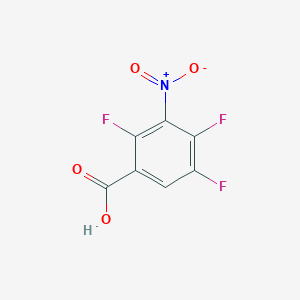
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
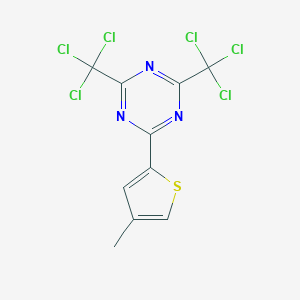
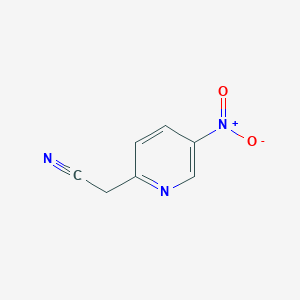
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)